N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide
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Overview
Description
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide, also known as ACMB, is a chemical compound with potential applications in scientific research. ACMB is a member of the benzamide family of compounds and has a molecular weight of 311.77 g/mol.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide involves its ability to inhibit the activity of 15-LOX. This enzyme is involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammation and cancer. By inhibiting the activity of 15-LOX, N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide can reduce the production of these mediators and potentially have anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide has been shown to have anti-inflammatory and antitumor effects in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent. Additionally, N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide in lab experiments is its ability to selectively inhibit the activity of 15-LOX without affecting other enzymes or processes. This allows researchers to study the specific role of 15-LOX in various biological processes. However, one limitation of using N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research involving N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide. One area of interest is the development of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide as a chemotherapeutic agent for various types of cancer. Additionally, the role of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide in inflammation and bacterial infections could be further explored. Finally, the potential toxicity of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide could be further investigated to determine its safety for use in vivo.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide involves the reaction between 3-chloro-4-methoxybenzoic acid and 4-acetylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and yields N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide as a white solid.
Scientific Research Applications
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide has potential applications in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of the enzyme 15-lipoxygenase (15-LOX) which is involved in the biosynthesis of leukotrienes and other lipid mediators. N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide has also been reported to have antitumor activity in vitro and in vivo, indicating its potential as a chemotherapeutic agent.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)12-5-8-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLMLMANFLMMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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